What is the full chemical name for M-5Mpep
What is the full chemical name for M-5Mpep
An In-depth Technical Guide to M-5MPEP: A Partial Negative Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-5MPEP, with the full chemical name 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine , is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2] As a partial NAM, M-5MPEP binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and reduces the maximal response to glutamate without completely blocking it.[1][3] This characteristic distinguishes it from full NAMs and may contribute to a broader therapeutic window with a reduced risk of adverse effects, such as the psychotomimetic-like effects observed with complete mGlu5 inhibition.[1]
Research into M-5MPEP has primarily focused on its potential therapeutic applications in neuropsychiatric disorders, particularly depression. Studies in rodent models have demonstrated its rapid and sustained antidepressant-like effects. This guide provides a comprehensive overview of the technical details surrounding M-5MPEP, including its chemical properties, mechanism of action, key experimental data, and detailed protocols.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine | |
| Synonyms | M-5MPEP, M 5MPEP, M5MPEP | |
| CAS Number | 872428-47-2 | |
| Molecular Formula | C15H13NO | |
| Molecular Weight | 223.27 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in DMSO | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. |
Mechanism of Action and Signaling Pathways
M-5MPEP exerts its effects by modulating the activity of the mGlu5 receptor, a Gq/G11-coupled receptor. The primary mechanism involves the inhibition of glutamate-induced intracellular calcium mobilization. However, its therapeutic effects, particularly its antidepressant-like actions, appear to be mediated through more complex downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway and interactions with the N-methyl-D-aspartate receptor (NMDAR).
The antidepressant-like effects of M-5MPEP are associated with the activation of the BDNF/TrkB signaling cascade, a pathway crucial for neurogenesis, synaptic plasticity, and cell survival. The sustained effects of M-5MPEP have been shown to be dependent on TrkB receptor activation.
Furthermore, mGlu5 receptors are physically and functionally coupled to NMDARs. By modulating mGlu5 activity, M-5MPEP can indirectly influence NMDAR function. This interaction is significant because direct NMDAR antagonists can have psychotomimetic side effects. The partial inhibition of mGlu5 by M-5MPEP appears to avoid these adverse effects while still producing therapeutic benefits.
Below are diagrams illustrating the key signaling pathways and proposed mechanisms of action for M-5MPEP.
Caption: M-5MPEP's mechanism of action.
Key Experimental Data
The following tables summarize quantitative data from key studies investigating the effects of M-5MPEP.
Table 1: Antidepressant-like Effects of M-5MPEP in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, ip) | Immobility Time (seconds) | Statistical Significance vs. Vehicle | Reference |
| Vehicle | - | ~150 | - | |
| M-5MPEP | 3 | ~120 | Not significant | |
| M-5MPEP | 10 | ~90 | p < 0.05 | |
| M-5MPEP | 30 | ~75 | p < 0.01 |
Table 2: Effects of M-5MPEP on Sleep Architecture in Rats
| Sleep Parameter | M-5MPEP Dose (mg/kg, ip) | Change from Vehicle | Statistical Significance | Reference |
| REM Sleep Duration | 18 | Decrease | Not specified | |
| 30 | Decrease | p < 0.05 | ||
| 56.6 | Decrease | p < 0.05 | ||
| REM Sleep Latency | 18 | Increase | Not specified | |
| 30 | Increase | p < 0.05 | ||
| 56.6 | Increase | p < 0.05 | ||
| Non-REM Sleep Duration | 18, 30, 56.6 | No significant change | - | |
| Wake Duration | 18, 30, 56.6 | No significant change | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tail Suspension Test (TST)
The TST is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that an animal subjected to the inescapable stress of being suspended by its tail will develop an immobile posture. Antidepressant treatments tend to reduce the duration of this immobility.
Materials:
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Tail suspension apparatus (e.g., a horizontal bar elevated from the surface)
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Adhesive tape
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Video recording and analysis software (optional, for automated scoring)
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Sound-attenuating chamber (recommended)
Procedure:
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Acclimation: Mice are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the environment.
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Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The free end of the tape is then secured to the suspension bar, leaving the mouse hanging. To prevent tail-climbing, a common issue in some mouse strains, a small cylinder can be placed around the tail.
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Recording: The behavior of the mouse is recorded for a total of 6 minutes. The primary measure is the duration of immobility, defined as the absence of any movement except for respiration.
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Scoring: Immobility time can be scored manually by a trained observer or automatically using video analysis software. Typically, the last 4 minutes of the 6-minute session are analyzed.
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Data Analysis: The total time spent immobile is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between different treatment groups.
Caption: Workflow for the Tail Suspension Test.
Electroencephalography (EEG) and Electromyography (EMG) Recordings
EEG and EMG recordings are used to assess sleep architecture and brain activity in response to pharmacological agents.
Surgical Implantation:
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Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
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Electrode Placement: Stainless-steel screw electrodes are implanted into the skull for EEG recordings. Common locations include the frontal and parietal cortices. For EMG recordings, wire electrodes are inserted into the nuchal (neck) muscles.
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Transmitter Implantation: A wireless transmitter is typically implanted subcutaneously to allow for the recording of signals from freely moving animals.
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Recovery: Animals are allowed to recover from surgery for at least one week before any recordings are made.
Recording Procedure:
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Habituation: Animals are habituated to the recording chambers and tethering system (if used) for several days.
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Baseline Recording: A 24-hour baseline EEG/EMG recording is typically performed to establish normal sleep-wake patterns.
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Drug Administration: M-5MPEP or vehicle is administered at a specific time point (e.g., at the beginning of the light or dark cycle).
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Post-dosing Recording: EEG/EMG is recorded for at least 24 hours following drug administration.
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Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) to identify different sleep-wake states: wakefulness, non-REM (NREM) sleep, and REM sleep. Parameters such as the duration and latency of each sleep stage are quantified and compared between treatment groups.
Caption: Workflow for EEG/EMG recording and analysis.
Conclusion
M-5MPEP is a promising research compound with demonstrated antidepressant-like effects in preclinical models. Its partial negative allosteric modulation of the mGlu5 receptor offers a potentially safer alternative to full antagonists. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of M-5MPEP and similar compounds. Future research should continue to elucidate the precise molecular mechanisms underlying its therapeutic effects and explore its efficacy in a wider range of neuropsychiatric and neurological disorders.
References
- 1. preprints.org [preprints.org]
- 2. Partial mGlu5 receptor NAM, M-5MPEP, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
